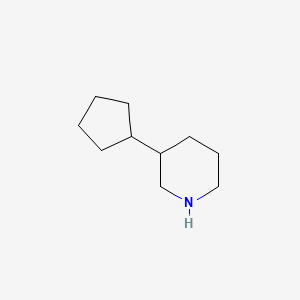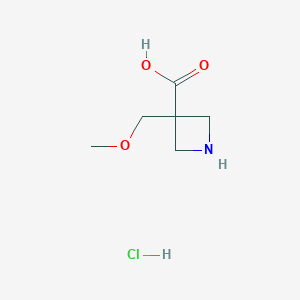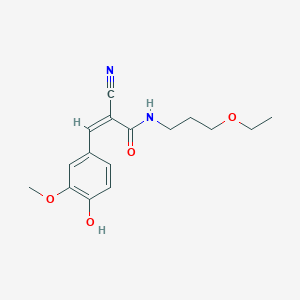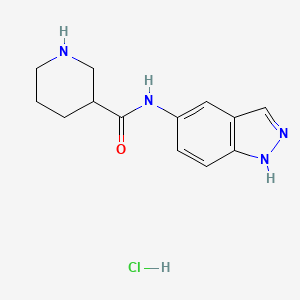
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes.
Scientific Research Applications
Synthesis and Dye Applications
The synthesis of derivatives related to 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one has been explored for their potential in dye applications for synthetic polymer fibers. Condensation reactions involving halogenated naphthalic anhydride and various cyclic secondary amines, including morpholino and piperazine groups, have been utilized to create yellow to orange dyes. These dyes exhibit good coloration and fastness properties on polyester fabrics, highlighting their utility in the textile industry (Peters & Bide, 1985).
Biological Applications and DNA Transfection
In the field of biomedicine, derivatives incorporating the morpholine and piperazine groups have been synthesized and evaluated for their biological activities. Specifically, phosphorus dendrimers with amine terminal groups including morpholine have demonstrated low cytotoxicity towards both healthy and cancerous cell lines. These dendrimers have shown potential in forming complexes with DNA, facilitating effective transfection into cells. Such capabilities suggest their applicability in gene therapy and drug delivery systems (Padié et al., 2009).
Thermochemical and Coordination Chemistry
The study of adducts formed with heterocyclic amines, including morpholine and piperazine, has provided valuable insights into thermochemistry and coordination chemistry. Research on the adducts of zinc and tin with these amines has elucidated their structural characteristics and bonding energies, contributing to our understanding of metal-ligand interactions and their implications in materials science and catalysis (Dunstan, 1999), (Dunstan, 2003).
Antifungal and Antimicrobial Activity
Compounds containing morpholine and piperazine moieties have been investigated for their antimicrobial properties. Studies on triazole derivatives and dihydropyrimidinone compounds incorporating these groups have revealed promising antifungal and antimicrobial activities. Such findings underscore the potential of these derivatives in developing new therapeutic agents to combat infectious diseases (Ting et al., 2011), (Bektaş et al., 2007).
properties
IUPAC Name |
4-(4-morpholin-4-ylbenzoyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19-15-23(9-10-24(19)18-3-1-2-8-21-18)20(26)16-4-6-17(7-5-16)22-11-13-27-14-12-22/h1-8H,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUCMPGXRZRZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)



![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)
